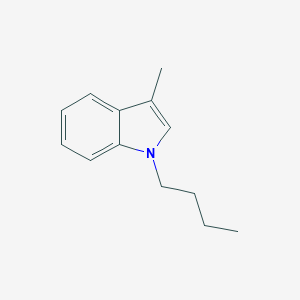

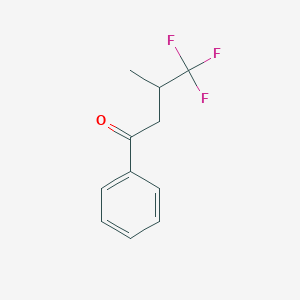

4,4,4-三氟-3-甲基-1-苯基丁酮

描述

The compound 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one is a fluorinated organic molecule that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into closely related chemical structures and their properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as Copper(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionate) complexes, involves the coordination of metal centers with ligands that have similar structural motifs to 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one. These processes often require careful selection of reagents and conditions to achieve the desired molecular architecture and to ensure the stability of the fluorinated groups .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray analysis. For instance, the coordination of the metal center in the Copper(II) complexes is described as square pyramidal or trans-octahedral, with various ligands contributing to the overall geometry. These structural insights are crucial for understanding the three-dimensional arrangement of atoms in similar fluorinated compounds .

Chemical Reactions Analysis

The reactivity of such compounds is influenced by the presence of fluorinated groups, which can affect the electron distribution and thus the sites of electrophilic and nucleophilic attack. The molecular electrostatic potential mapping can predict these reactive sites, as demonstrated in the first paper for a related molecule . These analyses are essential for predicting how 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one might behave in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated organic compounds are often characterized by their vibrational frequencies, as observed in FT-IR and FT-Raman spectroscopy, and their electronic properties, such as absorption wavelengths and energy levels. The first paper provides detailed vibrational assignments and theoretical predictions of these properties using quantum mechanical calculations for a related molecule . Additionally, the thermodynamic properties and various molecular descriptors, such as chemical hardness and electrophilicity, are calculated to gain a deeper understanding of the compound's behavior in different environments .

科学研究应用

环境退化和监测

氟化学物质的微生物降解:研究已经探讨了多氟烷化学物质的微生物降解途径,突出了含有全氟烷基基团的化合物,如4,4,4-三氟-3-甲基-1-苯基丁酮,的环境命运。这些研究对于理解这些化学物质一旦释放到环境中会如何降解,从而产生全氟烷基羧酸和磺酸至关重要。对微生物降解途径的理解可以为氟化学物质污染的环境管理提供信息(Liu & Avendaño, 2013)。

合成化学和催化

过渡金属催化反应:如4,4,4-三氟-3-甲基-1-苯基丁酮中所含的三氟甲基基团在合成化学中起着重要作用。研究表明,三氟甲基化合物是过渡金属催化反应中有价值的中间体。三氟甲基基团的电子吸引效应增强了这些化合物在各种有机转化中的反应性,包括偶联反应。这突显了三氟甲基化合物在制药和农药开发中的实用性(Hoegermeier & Reissig, 2009)。

化学传感器的开发

荧光化学传感器:基于4-甲基-2,6-二甲酰基苯酚的化合物已被用于开发用于检测各种分析物的荧光化学传感器。这项研究强调了与4,4,4-三氟-3-甲基-1-苯基丁酮在结构上相似的化合物在为环境监测、医学诊断和生物化学研究创建敏感和选择性传感器方面的重要性(Roy, 2021)。

属性

IUPAC Name |

4,4,4-trifluoro-3-methyl-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-8(11(12,13)14)7-10(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOXIDQJTDQCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544627 | |

| Record name | 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one | |

CAS RN |

1705-16-4 | |

| Record name | 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)